molecular formula C12H13N B2798927 1-Benzyl-3-ethynylazetidine CAS No. 1824049-58-2

1-Benzyl-3-ethynylazetidine

Cat. No.: B2798927
CAS No.: 1824049-58-2
M. Wt: 171.243
InChI Key: FIZRGTZASUUOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-ethynylazetidine is a compound with the molecular formula C₁₂H₁₃N It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Scientific Research Applications

1-Benzyl-3-ethynylazetidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethynylazetidine can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with propargyl bromide to form the corresponding propargylamine. This intermediate is then cyclized to form the azetidine ring under appropriate conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-ethynylazetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl azetidine oxides, while reduction can produce benzyl azetidine derivatives .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethynylazetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

    1-Benzyl-3-ethynylaziridine: Similar in structure but with a three-membered ring.

    1-Benzyl-3-ethynylpyrrolidine: Contains a five-membered ring instead of a four-membered ring.

    1-Benzyl-3-ethynylpiperidine: Features a six-membered ring.

Uniqueness: 1-Benzyl-3-ethynylazetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties. This ring strain makes it more reactive compared to its five- and six-membered counterparts, allowing for unique reactivity and applications.

Properties

IUPAC Name

1-benzyl-3-ethynylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-11-8-13(9-11)10-12-6-4-3-5-7-12/h1,3-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZRGTZASUUOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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